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Introduction

ERthermAC is a fluorescent probe specifically designed for monitoring temperature changes
within the endoplasmic reticulum (ER) of living cells.[1][2] Its fluorescence intensity is inversely
correlated with temperature, making it a valuable tool for studying cellular thermogenesis,
particularly in adipocytes.[3][4] This document provides a detailed guide for utilizing
ERthermAC in cultured adipocytes, covering experimental protocols, data analysis, and
interpretation. ERthermAC is a photostable, small-molecule dye with excellent cellular uptake
and low cytotoxicity, making it highly suitable for live-cell imaging.[5][6]

Mechanism of Action

ERthermAC is a BODIPY-based dye that localizes to the endoplasmic reticulum.[5][6] An
increase in the local temperature within the ER leads to a decrease in the fluorescence
intensity of the probe.[3] This relationship allows for the qualitative and quantitative assessment
of thermogenic activity in response to various stimuli. The dye's fluorescence can be measured
using standard fluorescence microscopy or a microplate reader.

Key Applications in Adipocyte Research

o Screening for Thermogenic Compounds: ERthermAC can be used in high-throughput
screening assays to identify drugs or small molecules that induce or enhance thermogenesis
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in adipocytes.

 Investigating Thermogenic Pathways: The probe allows for the real-time monitoring of

temperature changes in response to specific agonists or antagonists of signaling pathways

involved in thermogenesis, such as the beta-adrenergic pathway.[2]

» Single-Cell Analysis: ERthermAC enables the study of thermogenic heterogeneity within a

population of adipocytes, providing insights into the dynamics of cellular responses.[1][2]

Data Presentation

: o :

Parameter Value Cell Type Reference

Temperature

Sensitivity
Fixed WT-1 brown

18.1°Cto 35.0 °C -1.07%/°C _ [2][3]
adipocytes
Fixed WT-1 brown

35.7°Cto42.8°C -4.76%/°C _ [2][3]
adipocytes

Stimulation Response

Isoproterenol-induced WT-1 brown

) from 25 °Cto 42 °C ) [7]

temperature increase adipocytes

lonomycin-induced

ER temperature 1.7+04°C Not specified [7]

elevation

Fluorescence

Properties

Excitation Wavelength 543 nm /565 nm [6]1[8]

Emission Wavelength 590 nm [8]

Experimental Protocols
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Protocol 1: Live-Cell Imaging of Thermogenesis in
Cultured Adipocytes

This protocol is adapted for single-cell imaging of thermogenic responses.
Materials:

o Cultured and differentiated adipocytes (e.g., WT-1 brown adipocytes, primary human brown
adipocytes)

o BioTracker ERthermAC Temperature-Sensitive Live Cell Dye (e.g., Merck SCT057)
e Dimethyl sulfoxide (DMSO)

e Dulbecco's Modified Eagle Medium (DMEM), serum-free and phenol red-free

o Phosphate-Buffered Saline (PBS)

e Thermogenic stimulus (e.g., isoproterenol, forskolin, CL-316,243)

e Fluorescence microscope with environmental control (temperature and CO2)
Procedure:

o Cell Preparation: Culture and differentiate adipocytes on glass-bottom dishes or coverslips
suitable for microscopy.

o ERthermAC Staining Solution: Prepare a 250 nM working solution of ERthermAC in serum-
free, phenol red-free DMEM. First, prepare a 1 mM stock solution in DMSO.

e Cell Staining:
o Wash the differentiated adipocytes twice with PBS.
o Add the 250 nM ERthermAC staining solution to the cells.

o Incubate for 20-30 minutes at 37°C and 5% CO2.[9]
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e Washing: Wash the cells twice with PBS to remove excess dye.
e Imaging:
o Add fresh serum-free, phenol red-free DMEM to the cells.

o Place the dish on the fluorescence microscope stage and allow the temperature to
equilibrate (e.g., to 37°C).

o Acquire baseline fluorescence images (Excitation: ~543-565 nm, Emission: ~590 nm).
o Add the thermogenic stimulus to the cells.

o Acquire time-lapse images every 5 minutes for up to 1.5-2 hours to monitor the change in
fluorescence intensity.[8]

Protocol 2: Microplate-Based Assay for Thermogenesis
Screening

This protocol is suitable for higher-throughput screening of thermogenic compounds.
Materials:

o Cultured and differentiated adipocytes in a black, clear-bottom 96-well plate

o BioTracker ERthermAC Temperature-Sensitive Live Cell Dye

e DMSO

o DMEM, serum-free and phenol red-free

e PBS

¢ Test compounds and controls (e.g., isoproterenol, CL-316,243)

» Microplate reader with fluorescence detection and temperature control

Procedure:
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o Cell Preparation: Differentiate adipocytes in a black, clear-bottom 96-well plate.[8]

o ERthermAC Staining Solution: Prepare a 250 nM working solution of ERthermAC in serum-
free, phenol red-free DMEM from a 1 mM stock in DMSO.[10]

e Cell Staining:
o Wash the cells twice with PBS.[10]
o Add 100 pL of the staining solution to each well.[8][10]
o Incubate for 30-45 minutes at 37°C.[10]

e Washing: Wash each well twice with PBS.[8][10]

e Assay:

[¢]

Add 90 pL of serum-free, phenol red-free DMEM to each well.[3]
o Equilibrate the plate at 25°C for 15 minutes.[10]

o Measure the basal fluorescence (Excitation: 543 nm, Emission: 590 nm) for 2-3 readings.
[8][10]

o Add 10 pL of the test compound or control solution (10x concentrated) to the respective
wells.[8][10]

o Measure the fluorescence intensity every 5 minutes for up to 1.5-2 hours.[8]

Data Analysis and Interpretation

The primary data output is the change in fluorescence intensity over time. A decrease in
fluorescence intensity indicates an increase in intracellular temperature.

Quantitative Analysis:

e Background Subtraction: Subtract the background fluorescence from a region without cells.
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» Normalization: Normalize the fluorescence intensity of each cell or well to its baseline

fluorescence before stimulation (F/FO0).

o Calculate Relative Change: The relative change in fluorescence intensity can be calculated
and plotted over time. A significant decrease in the relative intensity in stimulated cells
compared to vehicle-treated cells indicates a thermogenic response.[9]
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Caption: Signaling pathway of adrenergic-induced thermogenesis in adipocytes.

Experimental Workflow for ERthermAC Application
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Caption: Experimental workflow for using ERthermAC in cultured adipocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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